(1-Heptyl-1H-1,2,3-triazol-4-yl)methanol
Description
(1-Heptyl-1H-1,2,3-triazol-4-yl)methanol is a triazole-based compound featuring a hydroxymethyl group at the 4-position of the triazole ring and a heptyl chain at the 1-position. Triazole rings are known for their stability and hydrogen-bonding capabilities, making this compound relevant in medicinal chemistry and materials science .
Properties
CAS No. |
77177-24-3 |
|---|---|
Molecular Formula |
C10H19N3O |
Molecular Weight |
197.28 g/mol |
IUPAC Name |
(1-heptyltriazol-4-yl)methanol |
InChI |
InChI=1S/C10H19N3O/c1-2-3-4-5-6-7-13-8-10(9-14)11-12-13/h8,14H,2-7,9H2,1H3 |
InChI Key |
PRZSQBMDQIOHLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C=C(N=N1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparative Analysis of Triazole Methanol Derivatives
Key Differences and Trends
Substituent Effects :
- Alkyl Chains (Heptyl/Ethyl) : Longer chains (heptyl) increase hydrophobicity, favoring lipid-rich environments. Ethyl derivatives are more water-soluble.
- Aromatic Substituents (Benzyl/Chlorophenyl/Fluorophenyl) : Enhance electronic interactions and binding affinity in biological targets. Fluorine and chlorine atoms improve metabolic stability and electronegativity .
Applications :
- Medicinal Chemistry : Aromatic derivatives (benzyl, fluorophenyl) are preferred for target-specific interactions. Alkyl derivatives (heptyl) may optimize pharmacokinetics .
- Materials Science : Heptyl and benzyl derivatives could serve as surfactants or corrosion inhibitors, depending on substituent polarity .
Q & A
Q. Optimization Strategies :
Q. Table 1: Representative Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | ↑ Rate, ↓ Purity |
| Solvent | DMSO/ACN | ↑ Solubility |
| Catalyst (Cu(I)) | 5–10 mol% | Balanced efficiency |
How should researchers resolve discrepancies in NMR data for triazole derivatives like this compound?
Advanced Research Question
Discrepancies in NMR data (e.g., unexpected splitting or shifts) may arise from:
Q. Methodological Approach :
2D NMR Analysis : Use HSQC and HMBC to assign ambiguous peaks.
Comparative referencing : Cross-check with published spectra of analogous triazoles (e.g., benzyl-substituted derivatives) .
Dynamic NMR : Variable-temperature studies to identify tautomeric equilibria.
What spectroscopic techniques are critical for confirming the structure of this compound?
Basic Research Question
A multi-technique approach is essential:
Q. Table 2: Key NMR Signals
| Proton Environment | Expected δ (ppm) | Example Reference |
|---|---|---|
| Triazole H-C=N | 7.5–8.5 | |
| Heptyl CH₃ | 0.8–1.0 | |
| Methanol -OH | 1.5–2.5 (broad) |
How can solubility challenges of this compound be addressed in biological assays?
Advanced Research Question
The compound’s amphiphilic nature (polar triazole + hydrophobic heptyl chain) complicates aqueous solubility. Strategies include:
- Co-solvent systems : Use DMSO:water (≤10% DMSO) or cyclodextrin-based formulations .
- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) without altering the triazole core.
- Surfactant-assisted dissolution : Non-ionic surfactants (e.g., Tween-80) at 0.1–1% .
What computational methods are suitable for predicting the physicochemical properties of this compound?
Advanced Research Question
- Molecular Dynamics (MD) : Simulate solvation behavior and partition coefficients (logP).
- DFT Calculations : Optimize geometry and predict NMR/IR spectra using B3LYP/6-31G(d) basis sets .
- Collision Cross-Section (CCS) Prediction : Ion mobility-mass spectrometry (IM-MS) libraries can estimate CCS values for [M+H]⁺ ions, aiding structural validation .
How do steric effects of the heptyl chain influence the reactivity of this compound in further derivatization?
Advanced Research Question
The heptyl chain introduces steric hindrance, affecting:
- Nucleophilic substitution : Bulky groups reduce accessibility to the triazole’s N-atoms.
- Catalytic reactions : Use smaller catalysts (e.g., Pd nanoparticles) for Suzuki-Miyaura couplings .
- Protection-deprotection : Temporary silyl protection (-SiMe₃) of the hydroxyl group improves reaction yields .
What strategies mitigate byproduct formation during large-scale synthesis of this compound?
Advanced Research Question
Common byproducts include dimerized triazoles or oxidized methanol derivatives . Mitigation steps:
- Inert atmosphere : N₂ or Ar prevents oxidation of the methanol group .
- Slow addition : Gradual introduction of azide precursors reduces exothermic side reactions.
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
